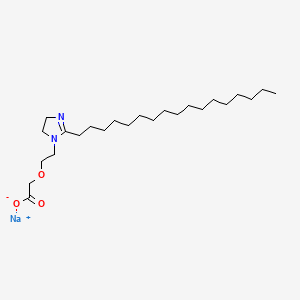

Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

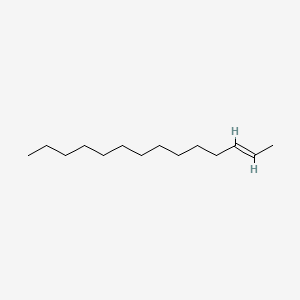

Natrium-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetat ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Sie ist ein Derivat von Imidazol, einer fünfgliedrigen heterozyklischen Verbindung, die Stickstoffatome enthält. Diese Verbindung zeichnet sich durch ihre lange Heptadecyl-Kette aus, die hydrophobe Eigenschaften verleiht und sie in verschiedenen Anwendungen nützlich macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Natrium-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetat beinhaltet typischerweise die Veresterung von 2-Heptadecyl-4,5-dihydro-1H-imidazol mit Essigsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Der Prozess beinhaltet das Erhitzen der Reaktanten in Gegenwart eines Katalysators wie Schwefelsäure, um die Veresterungsreaktion zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reaktanten und Katalysatoren in Industriequalität, und die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert. Das Produkt wird anschließend unter Verwendung von Techniken wie Destillation oder Rekristallisation gereinigt, um Verunreinigungen zu entfernen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Natrium-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Sie kann reduziert werden, um einfachere Derivate zu bilden.

Substitution: Der Imidazolring kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufige Reagenzien und Bedingungen

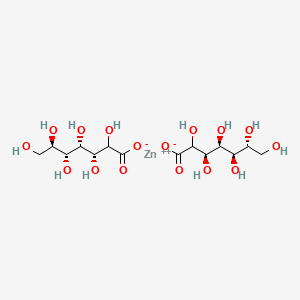

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Imidazol-Derivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

Natrium-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Tensid und Emulgator aufgrund seiner amphiphile Natur eingesetzt.

Biologie: Die Verbindung wird auf ihre potenziellen antimikrobiellen Eigenschaften untersucht.

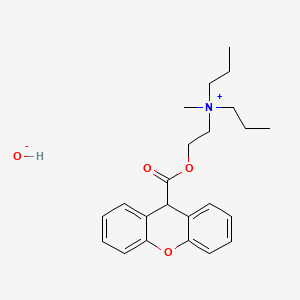

Medizin: Die Forschung ist im Gange, um ihren Einsatz in Arzneimittel-Abgabesystemen zu untersuchen.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.

Biology: The compound is studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug delivery systems.

Wirkmechanismus

Der Wirkungsmechanismus von Natrium-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetat beinhaltet seine Wechselwirkung mit biologischen Membranen. Die lange hydrophobe Kette ermöglicht es, sich in Lipiddoppelschichten zu integrieren, die Membranintegrität zu stören und zu antimikrobiellen Wirkungen zu führen. Der Imidazolring kann auch mit verschiedenen molekularen Zielen interagieren und zelluläre Prozesse beeinflussen .

Vergleich Mit ähnlichen Verbindungen

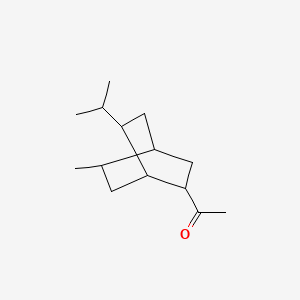

Ähnliche Verbindungen

2-Heptadecyl-4,5-dihydro-1H-imidazol: Ein Vorläufer bei der Synthese von Natrium-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetat.

N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]stearamid: Ein weiteres Derivat mit ähnlichen Eigenschaften.

Einzigartigkeit

Natrium-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetat ist einzigartig aufgrund seiner Kombination aus einer langen hydrophoben Kette und einem Imidazolring. Diese Struktur verleiht sowohl hydrophobe als auch hydrophile Eigenschaften, was sie vielseitig für verschiedene Anwendungen macht. Seine Fähigkeit, biologische Membranen zu stören, unterscheidet sie auch von anderen ähnlichen Verbindungen.

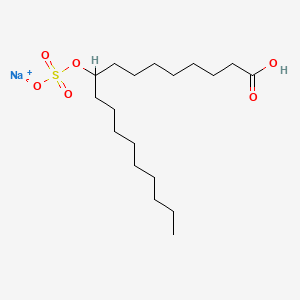

Eigenschaften

CAS-Nummer |

93963-07-6 |

|---|---|

Molekularformel |

C24H45N2NaO3 |

Molekulargewicht |

432.6 g/mol |

IUPAC-Name |

sodium;2-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]acetate |

InChI |

InChI=1S/C24H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23)20-21-29-22-24(27)28;/h2-22H2,1H3,(H,27,28);/q;+1/p-1 |

InChI-Schlüssel |

UXJVKMLQYNRISL-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC1=NCCN1CCOCC(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.